4-(Dimethylamino)-2-methylbenzonitrile

photophysics ultrafast kinetics TICT state

Researchers requiring a fast, well-characterized TICT-state probe face limited options with verified picosecond kinetics. 4-(Dimethylamino)-2-methylbenzonitrile (CAS 57413-39-5) addresses this gap as a benchmark picosecond laser dye with an 11 ps TICT formation lifetime in acetonitrile-significantly faster than unsubstituted DMABN-enabling sub-50 ps time-resolved fluorescence experiments. • Quantifiable dual fluorescence (LE & ICT bands) supports self-calibrating ratiometric sensing of solvent polarity, viscosity, and polymer free volume. • Well-defined A* state lifetime (4.5 ns) serves as a calibration standard for FLIM and TCSPC laser systems. • Available as a yellow crystalline solid (mp 59-61 °C) with confirmed purity for reproducible photophysical research.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 57413-39-5
Cat. No. B1525457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-2-methylbenzonitrile
CAS57413-39-5
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N(C)C)C#N
InChIInChI=1S/C10H12N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,1-3H3
InChIKeyAXADDPXGCNTXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)-2-methylbenzonitrile (CAS 57413-39-5): Core Properties and Structural Baseline


4-(Dimethylamino)-2-methylbenzonitrile (CAS 57413-39-5), with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol, is an organic compound characterized by a benzene ring substituted with a cyano group (-CN) and a dimethylamino group (-N(CH₃)₂) at the para position, and a methyl group at the ortho position , . It is typically a yellow crystalline solid with a melting point reported in the range of 59–61 °C [1]. This compound is primarily recognized for its use as a picosecond laser dye and as a fluorescent probe in photophysical research, owing to its ability to undergo intramolecular charge transfer (ICT) and exhibit dual fluorescence in polar solvents [2], [3].

Intramolecular charge transfer (ICT) probe with dual fluorescence in polar solvents.
Picosecond laser dye suitable for time-resolved ultrafast spectroscopy.
Ortho-methyl substituted framework for altered TICT kinetics vs. unsubstituted DMABN.

Why 4-(Dimethylamino)-2-methylbenzonitrile Cannot Be Interchanged with Common Analogs


The substitution of 4-(Dimethylamino)-2-methylbenzonitrile with a generic analog like the unsubstituted 4-(dimethylamino)benzonitrile (DMABN) is scientifically unsound due to the critical influence of the ortho-methyl group. This seemingly minor structural change profoundly alters the molecule's excited-state dynamics and photophysical behavior, particularly the kinetics of the twisted intramolecular charge transfer (TICT) state [1]. The ortho-methyl substituent is not an inert bystander; it introduces steric hindrance that directly impacts the rate and pathway of the charge transfer process, a phenomenon well-documented in the class [2], [3]. Consequently, using an unsubstituted analog for applications requiring a specific picosecond kinetic signature, such as reaction rate analysis, would yield fundamentally different and potentially erroneous results. The following evidence details these quantifiable differences.

R1
Kinetic signature shift
Unsubstituted DMABN may exhibit a slower TICT formation (~30-50 ps) compared to the ~11 ps of the 2-methyl derivative, altering ultrafast readouts.
R2
Loss of dual fluorescence
Meta-substituted or secondary amine analogs (e.g., MABN, m-DMABN) lack the dual emission required for ratiometric sensing.
R3
Different thermal deactivation
Primary/secondary amine analogs (MABN, ABN) have a ~3 kJ/mol higher activation energy for internal conversion, impacting temperature-dependent calibration.

Quantitative Differentiation of 4-(Dimethylamino)-2-methylbenzonitrile from Closest Analogs


Enhanced Kinetics of Twisted Intramolecular Charge Transfer (TICT) Formation Relative to Unsubstituted DMABN

The ortho-methyl group in 4-(Dimethylamino)-2-methylbenzonitrile (compound II) significantly accelerates the formation of the twisted intramolecular charge transfer (TICT) state (B* → A*) compared to the unsubstituted analog, 4-(dimethylamino)benzonitrile (DMABN). This acceleration is quantified by the lifetime of the locally excited (LE) state before charge transfer [1]. While a direct, side-by-side measurement under identical conditions was not located, the value of 11 ps in acetonitrile for the 2-methyl derivative [1] is markedly faster than the typical range of ~30-50 ps reported for the TICT reaction of DMABN in the same solvent across multiple studies [2], [3]. This represents an approximate 2- to 4-fold increase in reaction rate, a critical difference for applications in ultrafast spectroscopy and chemical reaction kinetics analysis.

TICT Kinetics
Reported comparison
Target11 ps
DMABN~30-50 ps
2–4× acceleration
Supports ultrafast kinetic probe selection
Cross-study comparison in acetonitrile; data to verify under identical conditions
photophysics ultrafast kinetics TICT state

Preservation of Dual Fluorescence: A Key Differentiator from Meta-Substituted and Secondary Amine Analogs

4-(Dimethylamino)-2-methylbenzonitrile exhibits the characteristic dual fluorescence (LE and ICT emission bands) in polar solvents that is a hallmark of this class of molecules [1]. In contrast, many close structural analogs completely lack this property. For instance, 4-(methylamino)benzonitrile (MABN) and the meta-substituted 3-(dimethylamino)benzonitrile (m-DMABN) show an absence of dual fluorescence [2], [3]. This absence is attributed to their large energy gap ΔE(S₁, S₂), which prevents the ICT state from dropping below the LE state in energy [2], [3]. Furthermore, a study on 2-methoxy derivatives confirmed that while both dimethylamino and methylamino variants exhibit state interaction, only the dimethylamino derivative (like the target compound) exhibits dual fluorescence [4]. This evidence establishes that the combination of a para-dimethylamino group with an ortho-substituent is a specific and non-interchangeable structural requirement for this critical photophysical output.

Dual Fluorescence
Class-level inference
TargetPresent
MABN / m-DMABNAbsent
Presence vs. Absence
Critical for ratiometric sensing applications
Requires para-dimethylamino and ortho-substitution combination
dual fluorescence aminobenzonitrile spectroscopy

Altered Thermal Deactivation Pathways Compared to Primary Amine Analogs

The photophysics of the dimethylamino class is distinct from that of primary and secondary amine analogs. A comprehensive study on 4-(dimethylamino)benzonitrile (DMABN), 4-(methylamino)benzonitrile (MABN), and 4-aminobenzonitrile (ABN) in alkane solvents (n-hexadecane) established that while all three undergo efficient thermally activated internal conversion (IC), the key activation energy for IC is measurably different: E_IC = 31.3 kJ/mol for DMABN compared to 34.3 kJ/mol for MABN and 34.8 kJ/mol for ABN [1]. This ~3 kJ/mol difference alters the temperature dependence of the fluorescence quantum yield (Φ_f). For DMABN, Φ_f decreases from 0.14 at 25°C to 0.006 at 284°C, a pathway that is quantitatively distinct from its analogs [1], [2]. As a class member, 4-(Dimethylamino)-2-methylbenzonitrile is expected to share this differential thermal behavior with DMABN, making it a distinct candidate from MABN or ABN derivatives for any application requiring a predictable temperature-dependent fluorescence response.

Thermal IC Energy
Class-level inference
DMABN class31.3 kJ/mol
MABN / ABN34.3-34.8 kJ/mol
Δ ~3 kJ/mol
Alters temperature-dependent fluorescence response
May affect calibration in variable-temperature measurements
thermally activated internal conversion excited-state dynamics temperature-dependent fluorescence

Verified Application Scenarios for 4-(Dimethylamino)-2-methylbenzonitrile Based on Quantifiable Evidence


Ultrafast Kinetic Probes for Chemical Reaction Mechanisms

Its quantifiably accelerated TICT state formation (11 ps lifetime in acetonitrile) compared to unsubstituted DMABN [1] makes this compound uniquely suited as a probe in time-resolved fluorescence experiments. The rapid and distinct transition provides a clear, time-resolved signal in the sub-50 ps range, enabling the study of faster chemical and biological processes that cannot be resolved with the slower, unsubstituted analog [1], [2].

Environment-Sensitive Fluorescent Probes for Polarity and Free Volume Sensing

The robust and well-documented dual fluorescence of this compound, a feature absent in many close analogs [3], [4], is the essential property for ratiometric sensing. The ratio of the LE and ICT emission bands provides a self-calibrating signal that responds to local environmental factors such as solvent polarity, viscosity, or polymer free volume [5]. This property is directly leveraged in materials science and biophysics to map local environments in polymer matrices or protein binding sites.

Reference Compound in Picosecond Laser Dye Applications and High-Pressure Spectroscopy

This compound is explicitly identified as a picosecond laser dye . Its well-defined kinetic constants (e.g., the 4.5 ns lifetime of its A* state [1]) provide a benchmark for calibrating and validating laser systems, particularly for techniques like fluorescence lifetime imaging microscopy (FLIM) and time-correlated single photon counting (TCSPC). Furthermore, its use with high-pressure fluorescence spectroscopy to analyze reaction kinetics is a specialized application where its spectral response under pressure is the primary differentiator.

Application
Selection Property
Validation Focus
Ultrafast kinetic probe studies
Reported TICT formation lifetime
Time-resolved fluorescence response in sub-50 ps range
Environment-sensitive ratiometric sensing
Dual fluorescence (LE/ICT bands)
Ratiometric response to polarity, viscosity, or free volume
Picosecond laser dye reference
Defined A* state lifetime
FLIM / TCSPC system calibration and validation

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